molecular formula C16H10ClNO3 B11052039 7-[(2-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile

7-[(2-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile

Cat. No.: B11052039
M. Wt: 299.71 g/mol
InChI Key: FFHXRHIUAGJUJW-UHFFFAOYSA-N
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Description

7-(2-Chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl cyanide is a chemical compound that belongs to the family of benzoyl cyanides It is characterized by the presence of a chlorobenzoyl group and a benzodioxin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl cyanide typically involves the reaction of chlorobenzoyl chloride with a suitable cyanide source. One common method involves using dimethylbenzene as a solvent and reacting chlorobenzoyl chloride with Cymag in the presence of a catalyst such as zinc iodide and tetrabutylammonium chloride . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(2-Chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorobenzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

7-(2-Chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl cyanide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(2-Chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl cyanide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzoyl cyanide: A related compound with similar structural features.

    Benzyl cyanide: Another cyanide-containing compound with different functional groups.

Uniqueness

7-(2-Chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl cyanide is unique due to its specific combination of a chlorobenzoyl group and a benzodioxin ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H10ClNO3

Molecular Weight

299.71 g/mol

IUPAC Name

6-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxine-7-carbonitrile

InChI

InChI=1S/C16H10ClNO3/c17-13-4-2-1-3-11(13)16(19)12-8-15-14(7-10(12)9-18)20-5-6-21-15/h1-4,7-8H,5-6H2

InChI Key

FFHXRHIUAGJUJW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)C(=O)C3=CC=CC=C3Cl)C#N

Origin of Product

United States

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